4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester
Description
This compound belongs to the cyclopenta[b]thiophene class, characterized by a fused cyclopentane-thiophene core. The structure includes an ethyl ester group at position 2 and a complex substituent at position 3: a 2-hydroxy-3-((1-methylethyl)amino)propoxy chain. The cyclopenta[b]thiophene scaffold is notable for its electronic properties, which may influence reactivity and biological interactions .
Properties
CAS No. |
85462-71-1 |
|---|---|
Molecular Formula |
C16H25NO4S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H25NO4S/c1-4-20-16(19)15-14(12-6-5-7-13(12)22-15)21-9-11(18)8-17-10(2)3/h10-11,17-18H,4-9H2,1-3H3 |
InChI Key |
AVSYSNRGJHFIEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCC2)OCC(CNC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid Esters
- The starting point is typically the 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid or its derivatives. These acids are esterified to form ethyl or methyl esters using standard esterification techniques.
- Esterification is performed by treating the acid with an alcohol (ethanol or methanol) in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or para-toluenesulfonic acid under reflux conditions. This reaction proceeds via Fischer esterification, yielding the corresponding ethyl ester.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid + ethanol + acid catalyst (H2SO4/HCl) | Formation of ethyl ester derivative |
Friedel-Crafts Acylation for Aroyl Substitution
- The esters are further functionalized by Friedel-Crafts type acylation using aroyl halides (e.g., benzoyl chloride) in the presence of Lewis acid catalysts such as aluminum chloride.
- The reaction is typically carried out in solvents like methylene chloride, 1,2-dichloroethane, or nitrobenzene at temperatures ranging from ambient to the solvent’s boiling point.
- Stoichiometric or excess amounts of aroyl halide and catalyst are used to drive the reaction to completion, with reaction times from 1 to 12 hours.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Friedel-Crafts Acylation | Ester + aroyl halide + AlCl3 + solvent (e.g., CH2Cl2) | Aroyl-substituted ester derivative |
Hydrolysis to Carboxylic Acid
- The aroylated esters can be hydrolyzed back to the corresponding carboxylic acids using either acidic or preferably alkaline hydrolysis.
- Alkaline hydrolysis is performed using sodium or potassium hydroxide or carbonates in aqueous ethanol under reflux for 1 to 12 hours.
- This step regenerates the acid functionality necessary for further derivatization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | Ester + NaOH or K2CO3 in aqueous ethanol, reflux | Carboxylic acid derivative |
Functionalization to Introduce the 3-(2-Hydroxy-3-((1-methylethyl)amino)propoxy) Side Chain
Nucleophilic Substitution on the Cyclopenta[b]thiophene Core
- The introduction of the 3-(2-hydroxy-3-((1-methylethyl)amino)propoxy) substituent involves nucleophilic substitution reactions on the cyclopenta[b]thiophene ring or its derivatives.
- This is typically achieved by reacting the ester or acid chloride derivative of the cyclopenta[b]thiophene carboxylic acid with a suitable nucleophile containing the hydroxy and amino groups.
- The nucleophile is often a protected or pre-functionalized amino alcohol such as 2-hydroxy-3-(isopropylamino)propoxy moiety.
- Reaction conditions include mild bases or catalysts to facilitate substitution without decomposing sensitive functional groups.
Preparation of Acid Chloride Intermediate
- To facilitate nucleophilic substitution, the carboxylic acid ester can be converted to the more reactive acid chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux.
- This acid chloride intermediate is more reactive towards nucleophiles and allows for efficient coupling with the amino alcohol side chain.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acid Chloride Formation | Ester + SOCl2 or (COCl)2, reflux | Acid chloride intermediate |
| Nucleophilic Substitution | Acid chloride + 2-hydroxy-3-(isopropylamino)propoxy nucleophile, base catalyst | Formation of the substituted ester |
Catalytic Hydrogenation and Optical Isomer Resolution
- Catalytic hydrogenation in the presence of formaldehyde and Raney nickel catalyst can be used to reduce certain intermediates to the desired dihydro derivatives.
- Optical isomers of the compound can be separated by resolution using optically active bases such as brucine or cinchonidine, which is important for pharmaceutical applications where stereochemistry affects activity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Esterification | Acid + ethanol + acid catalyst (H2SO4/HCl), reflux | Ethyl ester of cyclopenta[b]thiophene acid |
| 2 | Friedel-Crafts Acylation | Ester + aroyl halide + AlCl3 + solvent, RT to reflux | Aroyl-substituted ester |
| 3 | Hydrolysis | Ester + NaOH or K2CO3 in aqueous ethanol, reflux | Carboxylic acid derivative |
| 4 | Acid Chloride Formation | Ester + SOCl2 or (COCl)2, reflux | Acid chloride intermediate |
| 5 | Nucleophilic Substitution | Acid chloride + amino alcohol nucleophile + base | Substituted ester with hydroxy-amino side chain |
| 6 | Catalytic Hydrogenation | Raney nickel + formaldehyde, aqueous solution | Reduced dihydro derivative |
| 7 | Optical Resolution | Optically active bases (brucine, cinchonidine) | Separated optical isomers |
Research Findings and Notes
- The preparation methods described are based on well-established organic synthesis techniques, including Fischer esterification, Friedel-Crafts acylation, nucleophilic substitution, and catalytic hydrogenation.
- The use of Lewis acid catalysts such as aluminum chloride is critical for the acylation step to achieve high yields and selectivity.
- Hydrolysis under alkaline conditions is preferred for converting esters back to acids due to milder conditions and better control.
- The introduction of the hydroxy-amino side chain requires careful control of reaction conditions to avoid side reactions and degradation.
- Optical isomer separation is essential for biological activity and is achieved by classical resolution methods.
- These methods are supported by patent literature and peer-reviewed research articles, ensuring their reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropoxy group can be replaced with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, bases, solvents such as dimethylformamide or tetrahydrofuran.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the hydroxypropoxy group.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions.
Receptor Modulation: The compound may interact with specific receptors on the cell surface or within the cell, modulating their signaling pathways and leading to various biological effects.
Antioxidant Activity: The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound, we compare it structurally and functionally with analogous cyclopenta-thiophene and thiophene derivatives (Table 1).
Table 1: Structural and Functional Comparison of Cyclopenta[b]thiophene Derivatives
*Calculated based on molecular formula.
Key Comparisons
Core Structure :
- The target compound’s cyclopenta[b]thiophene core is smaller than the cyclohepta[b]thiophene in , affecting ring strain and binding pocket compatibility.
- Compared to diaryl thiophenes in , the fused cyclopentane enhances rigidity and π-conjugation.
Substituent Effects: The 2-hydroxy-3-(isopropylamino)propoxy group in the target compound is unique, offering both hydrogen-bonding (hydroxy) and basic (amine) sites. This contrasts with the bromine in (electron-withdrawing) and the methoxyphenyl group in (electron-donating). Ethyl esters (target, ) improve membrane permeability compared to methyl esters (e.g., ).
Biological Relevance: Hydroxypropoxy derivatives (target, ) are associated with anti-inflammatory activity, but the cyclopenta[b]thiophene core may enhance target specificity over diaryl thiophenes .
Synthetic Routes: Grignard reagent alkylation (as in ) may apply to the target compound’s synthesis, though its hydroxypropoxy-isopropylamino chain likely requires multi-step functionalization.
Contradictions and Limitations
Biological Activity
4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester is a complex organic compound with significant biological activity. Its unique structural features, including a cyclopenta(b)thiophene core and various functional groups, enable it to interact with multiple biological targets. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 269.35 g/mol. The structure includes:
- Cyclopenta(b)thiophene core : Provides a platform for π-π interactions with aromatic amino acids in proteins.
- Carboxylic acid and ester functionalities : Facilitate hydrogen bonding and influence binding affinity to biological targets.
Mechanisms of Biological Activity
The compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The thiophene ring can engage in π-π interactions with aromatic residues in enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, altering signal transduction pathways critical for cellular responses.
- Antimicrobial Activity : Derivatives of the compound have shown significant antimicrobial properties against pathogens such as Staphylococcus aureus, suggesting potential in antibiotic development.
Table 1: Summary of Biological Activities
Case Study: Analgesic Activity
A study evaluated the analgesic properties of derivatives related to the compound. The results indicated that these compounds demonstrated pronounced analgesic effects, surpassing those of standard analgesics like metamizole. For example:
- Compound 3a (50 mg/kg): Latent period of reflex was 21.20 ± 1.24 seconds.
- Metamizole (93 mg/kg): Latent period was 16.60 ± 1.00 seconds .
Comparative Analysis with Similar Compounds
The biological activity of 4H-Cyclopenta(b)thiophene derivatives can be contrasted with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-4H-cyclopenta[b]thiophene | Methyl substitution on thiophene ring | Different electronic properties |
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene | Amino group at position 2 | Potential for different biological activities |
| 3-Acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene | Acetyl functionalization | Variation in reactivity due to acetyl group |
These comparisons highlight how structural variations impact the biological activity and potential therapeutic applications of these compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4H-cyclopenta(b)thiophene derivatives with hydroxypropoxy substituents?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core via cyclization, followed by functionalization. For example, hydroxypropoxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions. Key steps include:
- Esterification : Ethyl ester formation at the carboxylic acid position using ethanol under acidic conditions .
- Substitution : Introducing the 3-(2-hydroxy-3-((1-methylethyl)amino)propoxy) side chain via alkylation or coupling reactions .
- Purification : Column chromatography and recrystallization ensure purity, with characterization by -NMR, -NMR, and mass spectrometry .
Q. What safety protocols are critical when handling this compound?
- Methodology : Refer to Safety Data Sheets (SDS) for structurally similar thiophene derivatives:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritant) .
- Ventilation : Work in a fume hood to mitigate respiratory exposure (specific target organ toxicity, respiratory system) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How is anti-inflammatory activity evaluated for this compound in vitro?
- Methodology : Standard assays include:
- COX-2 Inhibition : Enzyme-linked immunosorbent assay (ELISA) using purified COX-2 (PDB 1PXX) to measure IC values .
- Antioxidant Screening : DPPH radical scavenging assay compared to ascorbic acid, with absorbance measured at 517 nm .
- Cell-Based Assays : Inhibition of TNF-α or IL-6 production in LPS-stimulated macrophages .
Q. Which analytical techniques validate the structural integrity of this compound?
- Methodology :
- Spectroscopy : -NMR (300–500 MHz) and -NMR for functional group confirmation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., CHNOS: 329.46 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxypropoxy vs. allyloxy groups) influence COX-2 binding affinity?
- Methodology :
- Molecular Docking : Use AutoDock Vina or similar tools to compare binding energies. In the 2017 study, allyloxy derivatives showed higher affinity (-10.48 kcal/mol) than hydroxypropoxy analogs, likely due to hydrophobic interactions with COX-2’s active site .
- SAR Analysis : Correlate substituent chain length, polarity, and steric effects with activity. Ethyl esters enhance membrane permeability compared to free acids .
Q. How can contradictions between in vitro activity and docking predictions be resolved?
- Methodology :
- Validation Assays : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics .
- Solubility Adjustments : Use co-solvents (e.g., DMSO) or prodrug strategies to improve bioavailability .
- Off-Target Profiling : Screen against related enzymes (e.g., COX-1) to assess selectivity .
Q. Does stereochemistry at the 2-hydroxy-3-((1-methylethyl)amino)propoxy moiety affect biological activity?
- Methodology :
- Chiral Resolution : Separate enantiomers via chiral HPLC or synthesize stereoisomers using asymmetric catalysis .
- Metabolic Stability : Compare half-lives in liver microsomes; bulky isopropyl groups may reduce CYP450-mediated oxidation .
Q. What strategies optimize the pharmacokinetic profile of similar thiophene-based compounds?
- Methodology :
- LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce logP and enhance aqueous solubility .
- Prodrug Design : Ethyl esters can hydrolyze in vivo to active carboxylic acids, improving absorption .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to assess PPB and adjust substituents to minimize binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
